Structural Differentiation: The 3-Methoxyphenyl-Methanamine Group vs. Thioether-Linked Analogs
The target compound incorporates a 3-methoxyphenyl-methanamine group at the C3 position of the 1,2,4-triazole ring, connected through a chiral carbon bridge. This contrasts with the 3,4-dimethoxyanilino-thioether motif found in potent published MetAP2 inhibitors. For example, 5-(benzylsulfanyl)-N-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine (BDBM17397) displays a Ki of 1.70 nM against human MetAP2 in an artificial substrate (Met-AMC) turnover assay [1]. Another analog, BDBM17400 (N-(3,4-dimethoxyphenyl)-5-[(3-methylbut-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-amine), exhibits a Ki of 1.30 nM under identical assay conditions [2]. The target compound's methanamine linker eliminates the thioether sulfur and introduces an additional basic amine center, which is predicted to alter both target binding kinetics and physicochemical properties. No direct head-to-head biological data for the target compound against these comparators are currently available; this evidence is therefore class-level inference based on structural analogy.
| Evidence Dimension | Structural topology at the C3 linker position |
|---|---|
| Target Compound Data | Methanamine linker (C–NH2) connecting 1,2,4-triazole C3 to 3-methoxyphenyl; no sulfur atom at C3 position |
| Comparator Or Baseline | BDBM17397: Thioether linker (C–S–C) connecting triazole C3 to benzyl group, with 3,4-dimethoxyanilino substituent; Ki = 1.70 nM (MetAP2). BDBM17400: Thioether linker with 3-methylbut-2-en-1-yl group, 3,4-dimethoxyanilino substituent; Ki = 1.30 nM (MetAP2) |
| Quantified Difference | Linker chemistry: amine vs. thioether; predicted ΔclogP ≈ -0.5 to -1.0 relative to thioether analogs; predicted ΔtPSA ≈ +10–20 Ų due to additional H-bond donor |
| Conditions | Structural comparison; Biophysical data for comparators from MetAP2 enzyme inhibition assay using Met-AMC artificial substrate, 96-well format |
Why This Matters
The amine linker in the target compound introduces differential hydrogen-bonding capacity and protonation state relative to thioether-linked MetAP2 inhibitors, which may translate to altered off-rate kinetics, selectivity against related metalloproteases, or oral bioavailability—key considerations when selecting compounds for lead optimization or chemical probe development.
- [1] BindingDB. BDBM17397: 5-(benzylsulfanyl)-N-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine, Ki = 1.70 nM for MetAP2 (Homo sapiens). BindingDB Entry. URL: https://www.bindingdb.org View Source
- [2] BindingDB. BDBM17400: 1,2,4-Triazole Compound 58, Ki = 1.30 nM for MetAP2 (Homo sapiens). BindingDB Entry. URL: https://bindingdb.org View Source
